2-(1H-Indazol-1-yl)-1,3-benzothiazole
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Overview
Description
2-(1H-Indazol-1-yl)-1,3-benzothiazole is a heterocyclic compound that combines the structural features of both indazole and benzothiazole. These two moieties are known for their significant biological activities and are often found in various pharmacologically active compounds. The indazole ring system is known for its presence in compounds with anti-inflammatory, anticancer, and antimicrobial properties, while the benzothiazole ring system is found in compounds with antitumor, antiviral, and antifungal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production methods for 2-(1H-Indazol-1-yl)-1,3-benzothiazole are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and minimization of byproducts, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Indazol-1-yl)-1,3-benzothiazole can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: TBHP, Pd(II) catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with TBHP and a Pd(II) catalyst can yield methyl ketones .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(1H-Indazol-1-yl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: Known for its anti-inflammatory and anticancer properties.
1,3-Benzothiazole: Exhibits antitumor, antiviral, and antifungal activities.
Uniqueness
2-(1H-Indazol-1-yl)-1,3-benzothiazole is unique in that it combines the structural features and biological activities of both indazole and benzothiazole. This dual functionality can potentially enhance its pharmacological profile and make it a valuable compound for drug development and other scientific research applications .
Properties
CAS No. |
374775-24-3 |
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Molecular Formula |
C14H9N3S |
Molecular Weight |
251.31 g/mol |
IUPAC Name |
2-indazol-1-yl-1,3-benzothiazole |
InChI |
InChI=1S/C14H9N3S/c1-3-7-12-10(5-1)9-15-17(12)14-16-11-6-2-4-8-13(11)18-14/h1-9H |
InChI Key |
PUBYFYQQNABUII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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